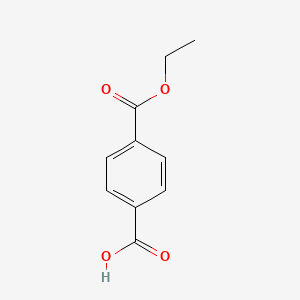

4-(Ethoxycarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVYWCDAKWKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221457 | |

| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-57-5 | |

| Record name | Monoethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78Y8ZUH8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(ethoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The document delves into the mechanistic underpinnings of the primary synthetic strategies, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the available methods. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this important building block.

Introduction: The Significance of this compound

This compound, also known as mono-ethyl terephthalate, is a bifunctional organic compound containing both a carboxylic acid and an ester group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in materials science for the production of specialized polymers. Its strategic importance necessitates robust and efficient synthetic methodologies. This guide will primarily focus on the most common and practical laboratory-scale synthesis: the selective mono-esterification of terephthalic acid.

Strategic Approaches to Synthesis

Several synthetic pathways can be envisioned for the preparation of this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and required purity of the final product. The principal strategies include:

-

Selective Mono-Fischer Esterification of Terephthalic Acid: This is the most direct and widely employed method. It involves the acid-catalyzed reaction of terephthalic acid with ethanol. The primary challenge lies in controlling the reaction to favor the formation of the mono-ester over the di-ester by-product (diethyl terephthalate).

-

Oxidation of Ethyl p-Toluate: This two-step approach involves the initial esterification of p-toluic acid to form ethyl p-toluate, followed by oxidation of the methyl group to a carboxylic acid.

-

Partial Hydrolysis of Diethyl Terephthalate: This method starts with the corresponding di-ester and involves the selective hydrolysis of one of the ester groups to the carboxylic acid.

This guide will provide a detailed exploration of the selective mono-Fischer esterification method due to its prevalence and practicality.

In-Depth Analysis: Selective Mono-Fischer Esterification of Terephthalic Acid

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water generated is removed.[1]

Mechanistic Insights

The mechanism of the Fischer esterification involves several key steps, each of which is in equilibrium.[2][3] Understanding this mechanism is crucial for optimizing the reaction conditions to favor the desired mono-ester.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of terephthalic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding the protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to give the final ester product and regenerate the acid catalyst.

To achieve selective mono-esterification, the reaction conditions must be carefully controlled to minimize the second esterification of the remaining carboxylic acid group.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of stoichiometry and reaction time are paramount to achieving a high yield of the desired mono-ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Terephthalic Acid | 166.13 | 16.6 g | 0.1 | Starting material |

| Ethanol (Absolute) | 46.07 | 230 mL | ~4.0 | Reagent and solvent |

| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | ~0.036 | Catalyst |

| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization |

| Diethyl Ether | 74.12 | As needed | - | For extraction |

| Anhydrous MgSO4 | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (16.6 g, 0.1 mol).

-

Addition of Reagents: To the flask, add absolute ethanol (230 mL). The large excess of ethanol serves as both a reactant and a solvent.[1]

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the mixture. The addition should be slow to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the di-ester.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 500 mL of cold water.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous solution with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, which will be a mixture of the mono-ester, di-ester, and unreacted terephthalic acid, can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system like ethanol-water can be employed.[1][4]

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[1]

Causality Behind Experimental Choices

-

Excess Ethanol: The use of a large excess of ethanol serves a dual purpose. Firstly, it acts as the solvent for the sparingly soluble terephthalic acid. Secondly, according to Le Chatelier's principle, the excess reactant drives the equilibrium towards the formation of the ester products.[1]

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid and an effective dehydrating agent, making it an excellent catalyst for Fischer esterification.[2]

-

Controlled Reaction Time: Limiting the reflux time is crucial for maximizing the yield of the mono-ester. Prolonged reaction times will inevitably lead to an increase in the formation of the undesired diethyl terephthalate.

-

Aqueous Work-up with Bicarbonate: The neutralization step with sodium bicarbonate is essential to remove the sulfuric acid catalyst and any unreacted terephthalic acid, which will be deprotonated to the water-soluble sodium salt.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the selective mono-esterification of terephthalic acid is a primary route, other methods offer advantages in specific contexts.

Oxidation of Ethyl p-Toluate

This two-step sequence provides an alternative that avoids the statistical mixture of products seen in the direct esterification of terephthalic acid.

-

Fischer Esterification of p-Toluic Acid: p-Toluic acid is first esterified with ethanol in the presence of an acid catalyst to yield ethyl p-toluate.[5] This reaction typically proceeds with high yield as there is only one carboxylic acid group to react.

-

Oxidation of the Methyl Group: The methyl group of ethyl p-toluate is then oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic air oxidation processes similar to the industrial Amoco process for terephthalic acid production.[6]

Caption: Two-step synthesis via oxidation of ethyl p-toluate.

Partial Hydrolysis of Diethyl Terephthalate

This approach begins with the readily available diethyl terephthalate and involves the saponification of one of the ester groups.

-

Saponification: Diethyl terephthalate is treated with one equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[7] This results in the hydrolysis of one ester group to the corresponding carboxylate salt.

-

Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.

The main challenge in this method is controlling the stoichiometry of the base to prevent the hydrolysis of both ester groups.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The selective mono-Fischer esterification of terephthalic acid remains a highly practical and cost-effective method for laboratory-scale preparations, provided that the reaction conditions are carefully controlled to maximize the yield of the desired mono-ester. For applications requiring very high purity and where the statistical formation of by-products is a concern, the multi-step synthesis involving the oxidation of ethyl p-toluate offers a viable alternative. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity, and available resources.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 7. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

4-(ethoxycarbonyl)benzoic acid chemical properties

An In-depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Properties, Reactivity, and Applications

Introduction

This compound, also known as monoethyl terephthalate, is a bifunctional aromatic compound that holds significant importance as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester group at the para positions of a benzene ring, allows for selective chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and advanced materials. This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthetic applications, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

This compound is a solid at room temperature.[1] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (both carbonyls) contributes to its crystalline nature and relatively high melting point.

Structural and Identification Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 713-57-5[2] |

| Molecular Formula | C₁₀H₁₀O₄[1] |

| Molecular Weight | 194.19 g/mol [3] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)O |

| InChI Key | ADFVYWCDAKWKPH-UHFFFAOYSA-N[1] |

| Synonyms | Monoethyl terephthalate, Terephthalic acid monoethyl ester |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid / Crystalline Powder | [1] |

| Melting Point | 169.9 °C | [1] |

| Boiling Point | 342 °C at 760 mmHg | [4] |

| Purity | Typically ≥98% | [1][4] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two functional groups, which can be addressed sequentially.

Synthesis Routes

The most common laboratory and industrial synthesis involves the partial hydrolysis of diethyl terephthalate or the monoesterification of terephthalic acid. The choice of method depends on the desired scale and available starting materials. A controlled reaction environment is crucial to prevent the formation of terephthalic acid or unreacted starting material.

Core Reactivity

The molecule's chemistry is dominated by the carboxylic acid and the ethyl ester functionalities.

-

Carboxylic Acid Group: This group is the more reactive site for many transformations. It can be readily converted into acid chlorides, amides, or other esters, or it can be reduced. This reactivity is central to its use as a building block where the ester group is retained as a less reactive handle or for later modification.

-

Ethyl Ester Group: The ester is less reactive than the carboxylic acid. It is susceptible to hydrolysis under basic or acidic conditions, typically requiring more forcing conditions than transformations of the free acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating carboxyl-type groups makes these reactions challenging and typically requires harsh conditions.

This differential reactivity allows for a logical synthetic flow, as illustrated below.

Caption: Logical workflow for selective reactions of this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound and its derivatives.

Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.9-8.2 ppm region, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. - Ethyl Group: A quartet around ~4.4 ppm (CH₂) and a triplet around ~1.4 ppm (CH₃). - Carboxylic Acid Proton: A very broad singlet, typically >12 ppm, which may not always be observed depending on the solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbons: Two distinct signals in the ~165-175 ppm range for the ester and acid carbonyls.[5] - Aromatic Carbons: Four signals in the ~129-135 ppm range, with two quaternary carbons and two protonated carbons.[5] - Ethyl Group: Two signals, one around ~61 ppm (CH₂) and one around ~14 ppm (CH₃). |

| IR Spectroscopy | - O-H Stretch (Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak around ~1720 cm⁻¹.[6] - C=O Stretch (Acid): A strong peak around ~1680 cm⁻¹, often appearing broader than the ester C=O.[6] - C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 194. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 149), loss of the carboxylic acid group (-COOH, m/z = 149), and loss of the entire ester group (-COOC₂H₅, m/z = 121). |

Note: Specific chemical shifts can vary based on the solvent and instrument used. The provided data are typical reference values.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to act as a rigid linker or a key intermediate in the construction of more complex molecules.

Pharmaceutical Synthesis

This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The carboxylic acid can be coupled with amine-containing fragments to build molecules with amide bonds, a ubiquitous feature in drug candidates. For instance, derivatives of 4-aminobenzoic acid, which can be synthesized from this precursor, are foundational to many local anesthetics like benzocaine.[7] The synthesis of ethyl 4-aminobenzoate (Benzocaine) often proceeds from the reduction of ethyl 4-nitrobenzoate, which itself can be derived from transformations involving the this compound scaffold.[8][9]

Materials Science and Coordination Chemistry

In materials science, it serves as a monomer or a functionalizing agent for polymers. In coordination chemistry, it is used to synthesize metal-organic frameworks (MOFs) and coordination polymers. For example, it reacts with barium carbonate to form a two-dimensional barium(II) coordination polymer, demonstrating its utility in creating structured inorganic-organic hybrid materials.[10][11]

Organic Synthesis Intermediate

It is a valuable starting material for producing other important synthetic intermediates.

-

Ethyl 4-formylbenzoate: Selective reduction of the carboxylic acid group (or its corresponding acid chloride) yields ethyl 4-formylbenzoate, a key reagent for introducing a benzaldehyde moiety into molecules.[12][13][14]

-

Ethyl 4-aminobenzoate: Conversion of the carboxylic acid to an amine via reactions like the Curtius or Hofmann rearrangement provides access to aniline derivatives.[15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1]

-

Handling: Avoid breathing dust.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Representative Experimental Protocol: Amide Synthesis

This protocol details the synthesis of N-benzyl-4-(ethoxycarbonyl)benzamide, a representative amide coupling reaction that highlights the utility of this compound in building molecular complexity relevant to drug discovery.

Objective: To synthesize an amide by activating the carboxylic acid group of this compound and coupling it with benzylamine.

Materials and Reagents

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure

Step 1: Activation to the Acid Chloride

-

In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add an excess of thionyl chloride (e.g., 5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps) to yield the crude 4-(ethoxycarbonyl)benzoyl chloride as an oil or solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl-4-(ethoxycarbonyl)benzamide.

Workflow Diagram

Caption: Experimental workflow for the synthesis of an amide derivative.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 713-57-5 [sigmaaldrich.com]

- 4. 713-57-5 | this compound - Moldb [moldb.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminobenzoic acid-ethyl ester | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]

- 11. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. ethyl 4-formylbenzoate | 6287-86-1 [chemicalbook.com]

- 14. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

4-(ethoxycarbonyl)benzoic acid melting point

An In-Depth Technical Guide to the Melting Point of 4-(Ethoxycarbonyl)benzoic Acid

Abstract

The melting point of a chemical compound is a fundamental physical property, serving as a primary indicator of both identity and purity. For this compound (CAS 713-57-5), a versatile bifunctional molecule used as a building block in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers, an accurate determination of its melting point is of paramount importance.[1] This guide provides a comprehensive overview of the theoretical principles, advanced methodologies, and field-proven protocols for the precise measurement of this critical parameter. It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating framework for the characterization of this and similar organic compounds.

Physicochemical Profile of this compound

This compound, also known as monoethyl terephthalate, is a derivative of terephthalic acid. Its structure features a benzene ring substituted with a carboxylic acid group and an ethyl ester group at the para position. This unique structure imparts both acidic and ester functionalities, making it a valuable intermediate in organic synthesis.[2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Monoethyl terephthalate, Ethyl hydrogen terephthalate | [2][3] |

| CAS Number | 713-57-5 | [4][5] |

| Molecular Formula | C₁₀H₁₀O₄ | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

| Literature Melting Point | 169 - 171 °C | [4][5] |

The Molecular Basis of Melting: Theoretical Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state. At a molecular level, this phase change represents the point at which the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice. For this compound, several factors contribute to its relatively high melting point:

-

Intermolecular Forces: The strength of the forces between molecules is the primary determinant of the melting point.

-

Hydrogen Bonding: The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor and acceptor. In the solid state, molecules of this compound typically form strong dimeric structures through hydrogen bonding between their carboxylic acid groups. This is a significant energy barrier that must be overcome for melting to occur.

-

Dipole-Dipole Interactions: The polar ester group (-COOEt) and the carboxylic acid group create permanent dipoles within the molecule, leading to attractive dipole-dipole forces that further stabilize the crystal lattice.

-

-

Molecular Symmetry and Packing: The para-substitution pattern of the functional groups on the benzene ring gives the molecule a high degree of symmetry. Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, maximizing intermolecular contact and increasing the energy required to disrupt the structure.

-

The Effect of Impurities: The presence of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting range. A pure compound typically exhibits a sharp melting range of 1-2°C, whereas an impure sample will melt over a wider and lower temperature range.[6]

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of organic solids, each offering a different balance of speed, precision, and quantitative data.

Capillary Method (Melting Point Apparatus)

This is the most common technique for routine analysis. It involves heating a small sample packed into a glass capillary tube and visually observing the temperature range over which melting occurs.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more detailed and quantitative information. It measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a significant change in heat flow. The resulting plot, or thermogram, provides precise data on the melting onset temperature, the peak melting temperature, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

A Self-Validating Workflow for Melting Point Determination

To ensure the highest degree of confidence in the measured melting point, a systematic, self-validating workflow is essential. This process begins with purity verification and sample preparation before proceeding to the physical measurement.

Caption: Workflow for Accurate Melting Point Determination.

Protocol 1: Purity Verification by RP-HPLC

Before any thermal analysis, the purity of the this compound sample must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: Begin with a high percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection Wavelength: 254 nm.[7]

-

Procedure:

-

Prepare a standard solution of high-purity this compound (~0.1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Prepare the sample to be analyzed at the same concentration.

-

Inject the standard to determine its retention time.

-

Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

-

-

Acceptance Criteria: For accurate melting point determination, the sample purity should be ≥99%. If it is not, the sample must be purified.

Protocol 2: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds. An ethanol/water mixture is a suitable solvent system for this compound.

-

Place the impure this compound in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to just dissolve the solid.

-

Gradually add hot water to the solution until it becomes slightly cloudy (the point of saturation).

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

-

Dry the crystals thoroughly in a vacuum oven. Incomplete drying will introduce a solvent impurity, leading to an inaccurate melting point.

Protocol 3: Melting Point Determination by Capillary Method

-

Sample Preparation: Ensure the purified sample is a fine, dry powder.

-

Loading: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

-

Preliminary Run: Place the tube in the melting point apparatus. Heat rapidly (10-15°C/min) to determine an approximate melting range.

-

Accurate Run: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the Range:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has turned into a clear liquid.

-

-

Report the melting point as the range T1 - T2. For a pure sample, this range should be narrow (e.g., 169.5 - 171.0°C).

Protocol 4: Analysis by Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting region to a temperature well above the melt (e.g., 200°C).

-

Maintain a constant nitrogen purge (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The software is used to determine:

-

Onset Temperature: The extrapolated start of the melting transition, often taken as the melting point.

-

Peak Temperature: The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, reported in J/g.

-

Conclusion

The accurate determination of the melting point of this compound, with a literature value in the range of 169-171°C , is a critical component of its quality control and characterization.[4][5] A sharp melting range within these values is a strong indicator of high purity. By employing a self-validating workflow that integrates purity analysis via HPLC with robust purification and measurement techniques like the capillary method and DSC, researchers can ensure the integrity of their material and the reliability of their subsequent experimental work. This guide provides the necessary theoretical foundation and practical protocols to achieve this standard with confidence and precision.

References

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Development

Abstract

4-(Ethoxycarbonyl)benzoic acid, a monoester derivative of terephthalic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an ethyl ester, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide offers a comprehensive overview of this compound, including its precise chemical identity, detailed laboratory-scale synthesis protocols, purification methodologies, and in-depth spectroscopic characterization. Furthermore, this document explores its burgeoning role in drug development, particularly as a stable linker in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Introduction and Chemical Identity

This compound is a para-substituted aromatic compound. The IUPAC name for this molecule is indeed This compound .[1] It possesses two distinct functional groups: a carboxylic acid (-COOH) and an ethyl ester (-COOCH₂CH₃). The carboxylic acid group is the higher priority functional group, hence the "benzoic acid" suffix in its name.[1] The ethoxycarbonyl group is located at the para (4-) position of the benzene ring relative to the carboxylic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Mono-ethyl terephthalate, Terephthalic acid monoethyl ester | |

| CAS Number | 713-57-5 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.19 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | Approximately 169.9 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | [3] |

Synthesis of this compound

The synthesis of this compound on a laboratory scale can be approached through several methods. The primary challenge lies in the selective mono-esterification of the symmetrical terephthalic acid.

Selective Mono-esterification of Terephthalic Acid

The direct Fischer-Speier esterification of terephthalic acid with ethanol is a common approach.[4] However, this reaction can readily proceed to form the diester, diethyl terephthalate. To favor the formation of the monoester, the reaction conditions must be carefully controlled.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend terephthalic acid (1 equivalent) in a moderate excess of absolute ethanol. The use of a large excess of ethanol would drive the equilibrium towards the formation of the diester.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to maximize the yield of the monoester and minimize the formation of the diester.

-

Work-up: Upon reaching the optimal conversion, cool the reaction mixture. The unreacted terephthalic acid, being poorly soluble, can be partially removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove the acidic catalyst and any remaining terephthalic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Caption: Fischer-Speier esterification of terephthalic acid.

Selective Hydrolysis of Diethyl Terephthalate

An alternative and often more selective method involves the partial hydrolysis of diethyl terephthalate. By using a stoichiometric amount of a base, one ester group can be selectively hydrolyzed to the corresponding carboxylate, which upon acidification yields the desired monoester.

-

Reaction Setup: Dissolve diethyl terephthalate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Base Addition: Add a solution of one equivalent of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material and the formation of the monoester.

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. The remaining aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted diester. The aqueous layer is then cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Caption: Selective hydrolysis of diethyl terephthalate.

Purification

Purification of this compound is typically achieved by recrystallization to remove unreacted starting materials and the diester byproduct.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[5][6] For this compound, a mixed solvent system such as ethanol/water or a single solvent like hot water can be effective.[7][8][9]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.2-8.2 ppm). The protons ortho to the carboxylic acid group will appear as one doublet, and the protons ortho to the ester group will appear as another, both showing coupling to their respective meta protons.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester will be observed in the upfield region. The quartet will be downfield from the triplet due to the deshielding effect of the adjacent oxygen atom.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be present, typically at a very downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 165-175 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.[10]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry.

-

Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons of the ethyl group.

FT-IR Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11]

-

C=O Stretch (Ester and Carboxylic Acid): A strong, sharp absorption band around 1720-1680 cm⁻¹. This band may appear as a single, slightly broadened peak or as two closely spaced peaks representing the ester and carboxylic acid carbonyls.[11]

-

C-O Stretch: Absorptions in the 1300-1100 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid.[11]

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 194.19. Fragmentation patterns can also provide structural information, such as the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the carboxylic acid group (-COOH, 45 Da).

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry, particularly in the design of linkers for targeted drug delivery systems.

Linker in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The stability of this linker is critical; it must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet cleavable at the target tumor site. Benzoate esters, such as the one in this compound, can serve as stable linkers.[1] The carboxylic acid end can be functionalized to attach to the payload, while the ester can be part of a larger linker system connected to the antibody. The stability of the ester bond can be modulated by the surrounding chemical environment.

Caption: Role of this compound in an ADC.

Component of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A linker connects the target-binding ligand to the E3 ligase-binding ligand. The length, rigidity, and chemical nature of the linker are crucial for optimal ternary complex formation and subsequent degradation. The this compound scaffold can be incorporated into these linkers to provide a balance of rigidity from the aromatic ring and synthetic handles for further elaboration.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined synthetic routes and clear spectroscopic signatures. Its utility extends beyond a simple building block, with significant potential in the sophisticated design of linker technologies for next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, enabling its effective application in their scientific endeavors. The continued exploration of its derivatives and their incorporation into novel drug delivery platforms is a promising area for future research.

References

- 1. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

4-(ethoxycarbonyl)benzoic acid CAS number

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 713-57-5), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, explores its critical role as a molecular linker and building block in medicinal chemistry, and provides robust safety and handling guidelines. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for leveraging this compound in advanced research and development applications.

Core Molecular Profile and Physicochemical Properties

This compound, also known as terephthalic acid monoethyl ester, is a unique aromatic compound featuring two distinct functional groups: a carboxylic acid and an ethyl ester. This dual functionality, positioned at the para positions of a benzene ring, makes it an exceptionally versatile building block in organic synthesis. The carboxylic acid moiety provides a reactive handle for amide bond formation, while the ester group can be hydrolyzed or used in transesterification reactions, allowing for sequential and controlled chemical modifications.

Key Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 713-57-5[1][2] |

| Molecular Formula | C₁₀H₁₀O₄[1] |

| Molecular Weight | 194.18 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | Terephthalic acid monoethyl ester, Monoethyl 1,4-benzenedicarboxylate, Ethyl hydrogen terephthalate, p-Ethoxycarbonylbenzoic acid[3] |

| SMILES | CCOC(=O)c1ccc(cc1)C(=O)O[4] |

| InChIKey | ADFVYWCDAKWKPH-UHFFFAOYSA-N[1] |

Physicochemical Data

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to purification strategies.

| Property | Value / Description | Source |

| Appearance | White to off-white solid/crystalline powder. | [1] |

| Melting Point | ~169.9 °C | [1] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [3] |

| XLogP3 (Predicted) | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] Its solubility profile is governed by the hydrophobic benzene ring and the polar functional groups. Solubility in alcohols like ethanol and methanol is moderate and increases with temperature.[6][7] | |

| pKa | The pKa is not widely reported but can be estimated to be slightly higher than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the para-ester group, which stabilizes the carboxylate anion. |

Synthesis and Purification

The most common and industrially scalable method for synthesizing this compound is the mono-esterification of its parent dicarboxylic acid, terephthalic acid. The Fischer-Speier esterification is the foundational reaction, employing an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium toward the mono-ester product.[8][9][10]

Logical Workflow for Synthesis

The synthesis strategy hinges on statistical control and reaction kinetics. Using a large excess of terephthalic acid relative to ethanol would favor the mono-ester, but this presents practical challenges due to the low solubility of terephthalic acid. A more common approach is to use a moderate excess of ethanol and control the reaction time to prevent significant formation of the diethyl terephthalate diester.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis. The causality behind using excess ethanol is to act as both reactant and solvent, while the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol.[11][12]

Materials:

-

Terephthalic acid

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend terephthalic acid (e.g., 0.1 mol) in absolute ethanol (e.g., 200 mL). The ethanol serves as both the solvent and the reactant.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mL) to the suspension. The addition should be slow to control the exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a controlled period (e.g., 4-6 hours). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to maximize the yield of the mono-ester while minimizing the formation of the diethyl diester.

-

Work-up - Quenching: After the reaction period, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will cause the product to precipitate.

-

Neutralization & Isolation: Stir the aqueous mixture and slowly add saturated sodium bicarbonate solution until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid groups, which will form the water-soluble sodium salt.

-

Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any soluble salts and impurities.

-

Purification - Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture.[13] Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for benzoic acid derivatives.[14][15]

Typical HPLC Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Provides excellent retention and separation for aromatic acids. |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water, B: Acetonitrile | The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape. |

| Gradient | 70% A to 30% A over 15 minutes | A standard gradient to elute the compound and separate it from potential impurities like unreacted terephthalic acid (more polar) and the diethyl ester (less polar). |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV/DAD at 254 nm | The benzene ring provides strong chromophoric activity. |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8-10 minutes (highly method-dependent) | |

Spectroscopic Identification

Spectroscopy provides unambiguous structural confirmation.

1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers of carboxylic acids.[16]

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C=O Stretch (Ester & Carboxylic Acid): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹. The ester C=O stretch is usually at a higher wavenumber, around 1720 cm⁻¹.[16]

-

C-O Stretch (Ester & Carboxylic Acid): Strong bands in the 1320-1210 cm⁻¹ region.[16]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (400 MHz, DMSO-d₆):

-

~13.3 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This peak is broad and its chemical shift is concentration-dependent.

-

~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group. The two doublets create a characteristic AA'BB' system for the para-substituted ring.

-

~4.4 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester, coupled to the methyl protons.

-

~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester, coupled to the methylene protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

~166.5 ppm: Carbonyl carbon of the carboxylic acid.

-

~165.0 ppm: Carbonyl carbon of the ethyl ester.

-

~134-135 ppm: Quaternary aromatic carbon attached to the carboxylic acid.

-

~132-133 ppm: Quaternary aromatic carbon attached to the ester.

-

~129-130 ppm: Aromatic CH carbons. Due to symmetry, two signals are expected for the four aromatic CH carbons.[17]

-

~61.5 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

~14.5 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

-

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its bifunctional nature, which positions it as a premier heterobifunctional linker . In drug development, linkers are crucial components that connect two or more molecular entities, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[18][19]

Role as a Heterobifunctional Linker

The differential reactivity of the carboxylic acid and the ester allows for orthogonal chemical strategies. The carboxylic acid can be readily activated (e.g., with EDC/NHS or by conversion to an acid chloride) to form a stable amide bond with an amine-containing molecule. The ethyl ester remains unreactive under these conditions. Subsequently, the ester can be hydrolyzed under basic conditions to reveal a new carboxylic acid for further conjugation, or it can be used in other transformations.

Caption: Orthogonal conjugation strategy using the linker.

Use in PROTACs and ADCs

-

PROTACs (PROteolysis TArgeting Chimeras): These are molecules designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Benzoic acid derivatives are frequently used as part of the linker scaffold to provide rigidity and defined spatial orientation.[20]

-

ADCs (Antibody-Drug Conjugates): In ADCs, the linker's role is to stably connect a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in circulation but allow for the release of the payload at the target cancer cell. The chemistry afforded by this compound is well-suited for constructing such linkers.[19]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.

Hazard Identification

| GHS Classification | Statement |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design and construction. Its defined structure, predictable reactivity, and bifunctional nature make it an invaluable asset in the synthesis of complex molecules, particularly in the development of targeted therapeutics like PROTACs and ADCs. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research endeavors, from bench-scale synthesis to advanced application.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 713-57-5|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 11. cerritos.edu [cerritos.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. helixchrom.com [helixchrom.com]

- 15. researchgate.net [researchgate.net]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 4-(ethoxycarbonyl)benzoic Acid in Organic Solvents

Foreword

Introduction to 4-(ethoxycarbonyl)benzoic Acid: A Molecule of Interest

This compound, a derivative of benzoic acid, is a bifunctional molecule featuring a carboxylic acid group and an ethyl ester. This structure imparts a unique combination of polarity, hydrogen bonding capabilities, and lipophilicity, making its interaction with various organic solvents a subject of critical interest in pharmaceutical and chemical research. Understanding its solubility is paramount for processes such as reaction optimization, purification, crystallization, and the formulation of drug delivery systems.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.19 g/mol

-

Appearance: White to off-white crystalline solid

-

Melting Point: Approximately 169-172 °C

The interplay between the polar carboxylic acid group, the moderately polar ester group, and the nonpolar benzene ring dictates the molecule's solubility profile.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex thermodynamic interplay between the solute, the solvent, and the resulting solution.[1] The process of dissolution can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice of this compound together.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. For dissolution to be favorable, the Gibbs free energy of solution (ΔGsol) must be negative, which is also influenced by the entropy of solution (ΔSsol).

Key Factors Influencing Solubility

-

Solvent Polarity: Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. This compound, with its polar functional groups, is expected to be more soluble in polar organic solvents.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

pH: In protic solvents, the acidity of the carboxylic acid group means that the solubility can be significantly influenced by pH. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data, we can predict the solubility of this compound based on the behavior of similar compounds and theoretical principles. The solubility of its parent compound, benzoic acid, is well-documented and serves as a useful, albeit imperfect, reference.[3]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and ester functional groups. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid group. The ethyl group of the ester will have favorable interactions with ethyl acetate. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Low | The significant polarity of the carboxylic acid and ester groups will lead to poor interactions with nonpolar solvents, resulting in low solubility. |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions, leading to moderate solubility. |

Experimental Determination of Solubility: A Practical Guide

As a Senior Application Scientist, I emphasize that empirically determining solubility is crucial for accurate process development and formulation. The following are robust, self-validating protocols for this purpose.

The Equilibrium Shake-Flask Method

This is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

-

Preparation: To a series of sealed vials, add a known volume or mass of the desired organic solvent. Add an excess of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any undissolved solid from being transferred.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using one of the following methods:

-

Gravimetric Analysis: Accurately weigh a portion of the clear solution into a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved. The final weight of the residue is the mass of the dissolved solute.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the saturated solution with a suitable mobile phase and analyze by HPLC. The concentration can then be determined from the calibration curve.

-

Titrimetric Analysis: For acidic solutes like this compound, titration with a standardized basic solution can be employed.[3] Dilute a known volume of the saturated solution in a suitable solvent (e.g., ethanol) and titrate with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

-

-

Calculation: Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Advanced Insights: Thermodynamic Modeling and Predictive Approaches

For a deeper understanding and to estimate solubility in solvents where experimental data is unavailable, thermodynamic models and quantitative structure-property relationship (QSPR) models are invaluable tools.

Thermodynamic Models

Models such as the modified Apelblat equation and the Wilson model can be used to correlate the experimental solubility data with temperature.[4][5] These models are powerful for interpolating and extrapolating solubility at different temperatures within a validated range.

The Van't Hoff equation can be used to estimate the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, from the temperature dependence of solubility. This provides insight into the driving forces of the dissolution process.

Predictive Models

In modern drug discovery and development, machine learning and QSPR models are increasingly used to predict solubility.[6][7][8] These models use a large dataset of known solubilities to learn the relationship between a molecule's structure and its solubility in various solvents. By inputting the structure of this compound, these models can provide a reasonably accurate prediction of its solubility.

Caption: A simplified workflow for predicting solubility using QSPR or machine learning models.

Conclusion and Future Outlook

While specific experimental solubility data for this compound in a wide range of organic solvents is not extensively published, this guide has provided a comprehensive framework for understanding and determining its solubility. By leveraging the principles of physical organic chemistry, drawing comparisons with related compounds, and employing robust experimental and computational methods, researchers can confidently navigate the challenges associated with the solubility of this important molecule. The continued development of predictive solubility models will undoubtedly further enhance our ability to design and optimize chemical processes and pharmaceutical formulations with greater speed and accuracy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Ethoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Architecture of a Key Chemical Intermediate

In the landscape of pharmaceutical development and materials science, a profound understanding of the solid-state properties of chemical intermediates is paramount. The crystalline form of a compound dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability—critical parameters that influence the efficacy and manufacturability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical analysis of the crystal structure of 4-(ethoxycarbonyl)benzoic acid, a versatile building block in organic synthesis. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the causal relationships between molecular structure, supramolecular assembly, and macroscopic properties, thereby offering actionable insights for researchers in the field.

The Molecular Blueprint: Synthesis and Spectroscopic Identity

This compound, with the molecular formula C₁₀H₁₀O₄, is an aromatic carboxylic acid derivative featuring an ethoxycarbonyl group at the para position of the benzene ring.

Synthesis Protocol: A Reliable Pathway

A robust and reproducible method for the synthesis of this compound involves the esterification of terephthalic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend terephthalic acid (1 equivalent) in a suitable solvent such as toluene.

-

Esterification: Add a molar excess of ethanol (e.g., 10 equivalents) and a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Execution: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Spectroscopic Confirmation

Prior to crystallographic analysis, confirmation of the molecular structure is essential. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester functionalities, and the C-O stretches.

From Molecule to Crystal: The Art and Science of Single Crystal Growth